(S)-MCOPPB (CAS: 1028969-49-4) is a non-peptide small molecule agonist of the nociceptin/orphanin FQ (NOP) receptor[1]. For procurement professionals and lead scientists, its primary value lies in its exceptional in vitro affinity (pKi = 10.07) and distinct functional selectivity profile [2]. Unlike endogenous peptides that suffer from poor pharmacokinetic properties and require complex administration routes, MCOPPB is orally bioavailable and highly brain-penetrant, making it a critical precursor and tool compound for advanced in vivo behavioral, antinociceptive, and novel senolytic assays [1].
Substituting (S)-MCOPPB with standard anxiolytics (e.g., diazepam) or classical mu/kappa-opioid agonists fundamentally alters assay validity. Diazepam operates via GABA-A pathways, introducing severe confounding variables in behavioral models—specifically memory deficits and synergistic ethanol hypnosis—which MCOPPB avoids entirely [1]. Furthermore, substituting MCOPPB with other non-peptide NOP agonists like Ro 65-6570 or AT-403 introduces significant motor impairment at therapeutic doses [2]. MCOPPB’s specific G-protein bias preserves locomotor function up to 10 mg/kg, ensuring that antinociceptive and anxiolytic readouts are not corrupted by generalized sedation or immobility, thereby protecting the integrity of in vivo workflows[2].
In dynamic mass redistribution (DMR) label-free assays utilizing CHO-NOP cells, MCOPPB exhibits a pEC50 of 10.55, significantly outperforming the synthetic comparator Ro 65-6570 (pEC50 = 9.63) [1]. This near log-unit increase in potency allows for robust NOP receptor activation at lower molar concentrations, minimizing the risk of off-target binding in high-throughput screening environments.
| Evidence Dimension | In vitro potency (pEC50) at NOP receptor |
| Target Compound Data | pEC50 = 10.55 |
| Comparator Or Baseline | Ro 65-6570 (pEC50 = 9.63) |
| Quantified Difference | 0.92 log unit higher potency for MCOPPB |
| Conditions | Dynamic mass redistribution (DMR) assay in CHO-NOP cells |
Procuring MCOPPB enables laboratories to achieve maximal NOP receptor activation at lower concentrations, optimizing reagent consumption and reducing assay noise, which directly improves high-throughput workflow reproducibility.
A critical differentiator for MCOPPB in behavioral pharmacology is its lack of motor impairment at therapeutic doses. While equianalgesic doses of the unbiased NOP agonist AT-403 (1 mg/kg) and Ro 65-6570 (10 mg/kg) fully inhibited mouse locomotor activity, MCOPPB administered up to 10 mg/kg i.p. produced no significant reduction in distance traveled or rearing behavior [1]. This preservation is linked to MCOPPB's specific G-protein bias factor (0.94).
| Evidence Dimension | Locomotor inhibition |
| Target Compound Data | No significant locomotor impairment up to 10 mg/kg i.p. |
| Comparator Or Baseline | AT-403 (Full locomotor inhibition at 1 mg/kg i.p.) |
| Quantified Difference | >10-fold wider therapeutic window for motor preservation |
| Conditions | In vivo locomotor activity test (CD-1 mice, i.p. administration) |
For behavioral and antinociceptive research, MCOPPB prevents sedative confounds, ensuring that efficacy readouts are not invalidated by drug-induced immobility.
When evaluated as an anxiolytic tool compound, MCOPPB (10 mg/kg, p.o.) matches the efficacy of diazepam (3 mg/kg, p.o.) in Vogel conflict tests but completely diverges in its side-effect profile [1]. Diazepam induces profound memory deficits and enhances ethanol-induced hypnosis. In contrast, MCOPPB at 10 mg/kg leaves memory intact and does not synergize with ethanol, confirming its utility as a clean NOP-mediated standard.
| Evidence Dimension | Memory impairment and ethanol hypnosis synergy |
| Target Compound Data | 10 mg/kg p.o. (No memory deficit, no ethanol synergy) |
| Comparator Or Baseline | Diazepam at 3 mg/kg p.o. (Significant memory deficit and ethanol synergy) |
| Quantified Difference | Complete elimination of cognitive and hypnotic side effects |
| Conditions | In vivo Vogel conflict test and ethanol interaction models |
Selecting MCOPPB over classical benzodiazepines is essential for neuropharmacology workflows requiring isolated anxiolytic readouts without cognitive disruption.
MCOPPB prevents cross-activation of classical opioid pathways, a common issue with non-selective ligands. Binding assays demonstrate a pKi of 10.07 for the NOP receptor, with a 12-fold selectivity over mu (µ), 270-fold over kappa (κ), and >1000-fold over delta (δ) opioid receptors [1]. This precise targeting ensures that experimental results are strictly NOP-mediated.
| Evidence Dimension | Receptor binding selectivity (Fold difference) |
| Target Compound Data | NOP pKi = 10.07 (>1000x over δ, 270x over κ) |
| Comparator Or Baseline | Non-selective opioid baselines (e.g., Buprenorphine, which binds µ, κ, and NOP) |
| Quantified Difference | Absolute functional isolation of the NOP pathway |
| Conditions | In vitro radioligand binding assays against human opioid receptor panel |
High target specificity reduces the need for complex antagonist control arms in experimental designs, streamlining assay validation and improving laboratory workflow efficiency.
Due to its lack of locomotor impairment and memory deficits, MCOPPB serves as a highly reliable reference standard for evaluating novel anxiolytics. It provides a clean, NOP-specific baseline in conflict models (e.g., Vogel test) without the confounding sedation seen with AT-403 or diazepam [1].
MCOPPB's high selectivity for the NOP receptor over the mu-opioid receptor makes it a crucial benchmark in the development of non-addictive analgesics. Its specific G-protein bias allows researchers to map the relationship between functional selectivity and antinociceptive efficacy in vivo [2].
Recent high-throughput library screenings have identified MCOPPB as a potent senolytic agent capable of reducing senescent cell burden in peripheral tissues. Procurement of high-purity MCOPPB is highly relevant for laboratories expanding beyond CNS indications into cellular aging and tissue resilience models [3].